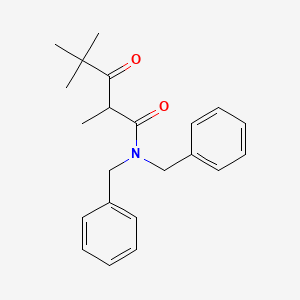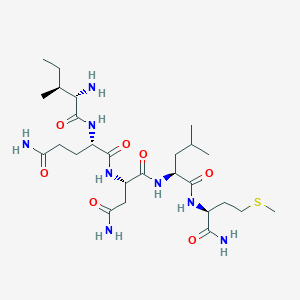
L-Isoleucyl-L-glutaminyl-L-asparaginyl-L-leucyl-L-methioninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Isoleucyl-L-glutaminyl-L-asparaginyl-L-leucyl-L-methioninamide is a peptide compound composed of five amino acids: isoleucine, glutamine, asparagine, leucine, and methionine. Peptides like this one are often studied for their potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucyl-L-glutaminyl-L-asparaginyl-L-leucyl-L-methioninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow for the addition of the next amino acid.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.
Industrial Production Methods
Industrial production of peptides like this compound often involves automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same SPPS principles but are optimized for efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
L-Isoleucyl-L-glutaminyl-L-asparaginyl-L-leucyl-L-methioninamide can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used to oxidize methionine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.
Substitution: Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly used for peptide bond formation.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with different amino acid sequences.
Scientific Research Applications
L-Isoleucyl-L-glutaminyl-L-asparaginyl-L-leucyl-L-methioninamide has various scientific research applications, including:
Chemistry: Studying peptide synthesis and modification techniques.
Biology: Investigating the biological activities of peptides, such as antimicrobial or anticancer properties.
Medicine: Exploring potential therapeutic applications, such as drug delivery systems or peptide-based drugs.
Industry: Developing peptide-based materials or biotechnological applications.
Mechanism of Action
The mechanism of action of L-Isoleucyl-L-glutaminyl-L-asparaginyl-L-leucyl-L-methioninamide depends on its specific biological activity. Generally, peptides exert their effects by interacting with specific molecular targets, such as receptors or enzymes. These interactions can trigger various cellular pathways, leading to the desired biological response.
Comparison with Similar Compounds
Similar Compounds
- **L-Asparaginyl-L-glutaminyl-L-glutamyl-L-glutaminyl-L-valyl-L-seryl-L-prolyl-L-leucyl-L-tyrosyl-L-lysyl-L-asparaginyl-L-arginyl-L-seryl-L-valyl-L-seryl-L-glutamyl-L-isoleucyl-L-glutaminyl-L-leucyl-L-methionyl-L-histidyl-L-asparaginyl-L-leucyl-L-glycyl-L-lysyl-L-histidyl-L-leucyl-L-asparaginyl-L-seryl-L-methionyl-L-glutamyl-L-arginyl-L-valyl-L-glutamyl-L-tryptophanyl-L-leucyl-L-arginyl-L-lysyl-L-lysyl-L-leucyl-L-glutamyl-L-aspartyl-L-valyl-L-histidyl-L-asparaginyl-L-phenylalanine, acetate salt .
- **S-[5-(omega-methoxypoly(oxyethylene)-2-oxopentyl)]-L-cysteinylglycyl-L-serinylglycylgylcyl-L-isoleucyl-L-lysyl-L-glutamyl-L-phenylalanyl-L-leucyl-L-glutaminyl-L-arginyl-L-phenylalanyl-L-isoleucyl-L-histyl-L-isoleucyl-L-valyl-L-glutaminyl-L-serinyl-L-isoleucyl-L-isoleucyl-L-asparaginyl-L-threonyl-L-serinamide, acetate salt .
Uniqueness
L-Isoleucyl-L-glutaminyl-L-asparaginyl-L-leucyl-L-methioninamide is unique due to its specific amino acid sequence, which determines its distinct biological activity and potential applications. The presence of methionine and asparagine residues may contribute to its specific interactions with molecular targets and its stability under various conditions.
Properties
CAS No. |
90071-86-6 |
|---|---|
Molecular Formula |
C26H48N8O7S |
Molecular Weight |
616.8 g/mol |
IUPAC Name |
(2S)-N-[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]pentanediamide |
InChI |
InChI=1S/C26H48N8O7S/c1-6-14(4)21(29)26(41)32-16(7-8-19(27)35)23(38)34-18(12-20(28)36)25(40)33-17(11-13(2)3)24(39)31-15(22(30)37)9-10-42-5/h13-18,21H,6-12,29H2,1-5H3,(H2,27,35)(H2,28,36)(H2,30,37)(H,31,39)(H,32,41)(H,33,40)(H,34,38)/t14-,15-,16-,17-,18-,21-/m0/s1 |
InChI Key |
WXMTVCZEOCSMES-FULAYSDLSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


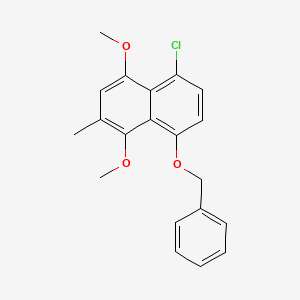

![9-[Bis(4-methylphenyl)methylidene]-9H-xanthene](/img/structure/B14393083.png)
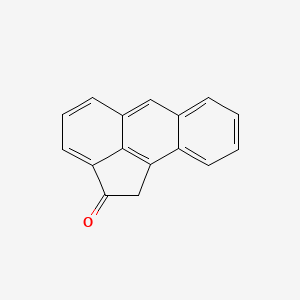
![8-(N-Ethoxybutanimidoyl)-2-thiaspiro[4.5]decane-7,9-dione](/img/structure/B14393098.png)
![1-[3-Chloro-2-(2,4-dichlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole](/img/structure/B14393106.png)
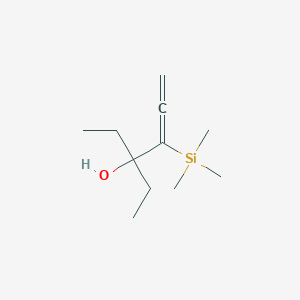
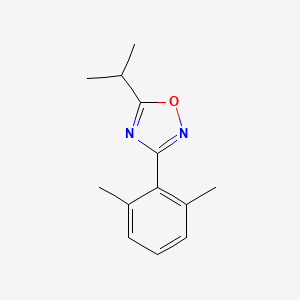
![10-Bromo-10-methyldispiro[2.0.5~4~.1~3~]decane](/img/structure/B14393115.png)
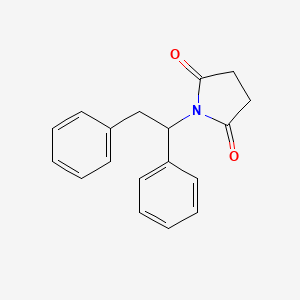
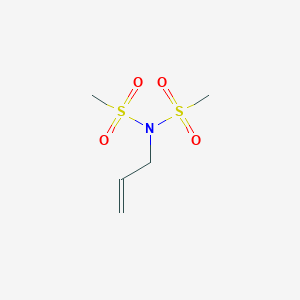
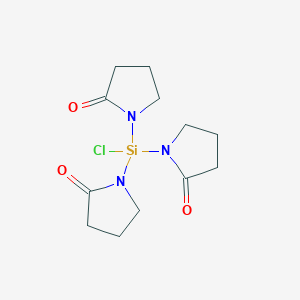
![5-(3,4-Difluorophenyl)-3-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1,2,4-triazine](/img/structure/B14393164.png)
